9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde
Overview
Description
9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a methoxyphenyl group attached to the carbazole core, which can influence its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde typically involves a multi-step process. One common method starts with the preparation of 9H-carbazole, which is then functionalized to introduce the 4-methoxyphenyl group and the aldehyde group at the 3-position.
Preparation of 9H-carbazole: This can be achieved through the cyclization of diphenylamine with a suitable reagent.
Introduction of the 4-methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated carbazole intermediate.
Formylation at the 3-position: The final step involves the formylation of the carbazole derivative at the 3-position, which can be achieved using a Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 9-(4-Methoxyphenyl)-9H-carbazole-3-carboxylic acid.
Reduction: 9-(4-Methoxyphenyl)-9H-carbazole-3-methanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde has several applications in scientific research:
Organic Electronics: It can be used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Pharmaceuticals: Carbazole derivatives have shown potential in medicinal chemistry for their anti-cancer, anti-inflammatory, and antimicrobial activities.
Materials Science: This compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde depends on its application. In organic electronics, its photophysical properties are crucial. The compound can absorb light and undergo electronic transitions, making it useful in devices like OLEDs. In pharmaceuticals, the methoxyphenyl and carbazole moieties can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-carbazole-3-carbaldehyde: Similar structure but lacks the methoxy group.
9-(4-Methoxyphenyl)-9H-carbazole-3-carboxylic acid: Oxidized form of the title compound.
9-(4-Methoxyphenyl)-9H-carbazole-3-methanol: Reduced form of the title compound.
Uniqueness
The presence of the methoxy group in 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde can influence its electronic properties, making it more suitable for specific applications in organic electronics and pharmaceuticals compared to its analogs.
Properties
IUPAC Name |
9-(4-methoxyphenyl)carbazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c1-23-16-9-7-15(8-10-16)21-19-5-3-2-4-17(19)18-12-14(13-22)6-11-20(18)21/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYNLKSJRHMLQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465573 | |
Record name | 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84746-66-7 | |
Record name | 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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